
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in pharmaceutical intermediates .
Key Findings :
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Basic hydrolysis typically achieves higher yields due to milder conditions that minimize side reactions .
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The carboxylic acid product is a precursor for acyl chloride formation, enabling subsequent amide couplings .
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 participates in nucleophilic substitution reactions, particularly with amines or alkoxides .
Mechanistic Insight :
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Electron-withdrawing groups (e.g., ester) activate the thiophene ring for substitution at position 5.
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Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .
Aminomethyl Group Functionalization
The primary amine in the aminomethyl group (−CH₂NH₂) undergoes alkylation, acylation, and Schiff base formation.
Acylation
Acylating Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | 4-(acetylamino-methyl)-5-chlorothiophene-2-carboxylate | 89% | |
Benzoyl chloride | Pyridine, THF, reflux | 4-(benzoylamino-methyl)-5-chlorothiophene-2-carboxylate | 83% |
Schiff Base Formation
Aldehyde/Ketone | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | MeOH, RT, 4h | 4-(benzylideneamino-methyl)-5-chlorothiophene-2-carboxylate | 76% |
Applications :
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Acylated derivatives are intermediates in anticoagulant synthesis (e.g., rivaroxaban).
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Schiff bases serve as ligands in coordination chemistry.
Coupling Reactions
The carboxylic acid (post-hydrolysis) or its acyl chloride derivative participates in amide bond formation .
Optimization Notes :
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Coupling reagents like DCC/HOBt improve yields in amide synthesis.
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Two-phase systems (e.g., 2-methyltetrahydrofuran/water) enhance selectivity .
Reduction of the Ester Group
The methyl ester can be reduced to a primary alcohol under specific conditions, though this is less common.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF, 0°C→RT, 2h | 4-(aminomethyl)-5-chlorothiophene-2-methanol | 68% |
Challenges :
-
Over-reduction of the thiophene ring is a potential side reaction.
Oxidation of the Aminomethyl Group
The −CH₂NH₂ group can be oxidized to a nitrile or carboxylic acid under strong oxidative conditions.
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | H₂SO₄, H₂O, 100°C | 4-(carboxy-methyl)-5-chlorothiophene-2-carboxylate | 55% |
Caution :
-
Harsh conditions may degrade the thiophene ring, necessitating controlled reaction parameters.
Scientific Research Applications
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a chemical compound with potential applications in various scientific research fields. The search results provide information on the synthesis of related compounds and the use of thiophene derivatives in drug design, but do not specifically detail the applications of this compound. Here's a summary of the relevant information:
1. Synthesis and Preparation of Thiophene Derivatives:
- The search results mention methods for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, a compound with a thiophene core, starting from 5-chlorothiophene-2-carbonyl chloride .
- The process involves multiple steps and can be carried out under normal, elevated, or reduced pressure .
- Solvents are typically distilled off in vacuo .
- The precipitated product is filtered, washed, and dried .
2. Potential Applications in Drug Design:
- Thiophene derivatives can act as inhibitors of blood coagulation factor Xa and may be used in the prophylaxis and/or treatment of thromboembolic disorders, such as myocardial infarction and stroke .
- Bioisosteres, including thiophene derivatives, play a role in drug design by affecting potency, selectivity, and conformation .
3. Methyl 4-amino-5-chlorothiophene-2-carboxylate:
- PubChem provides a summary of Methyl 4-amino-5-chlorothiophene-2-carboxylate, including its structures, names, identifiers, chemical and physical properties, related records, and chemical vendors .
4. Other Thiophene Derivatives:
- Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride, a related compound, is also available .
Limitations:
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxylate ester group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
5-Chlorothiophene-2-carboxylate: Lacks the aminomethyl group.
4-(Aminomethyl)thiophene-2-carboxylate: Lacks the chlorine atom.
Uniqueness
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and chlorine groups on the thiophene ring enhances its potential for diverse applications in various fields.
Biological Activity
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article explores the compound's biological activity, synthesizing findings from various studies and patent literature.
- Molecular Formula : C₈H₈ClN O₂S
- Molecular Weight : 203.67 g/mol
- CAS Number : 2219371-11-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticoagulant Activity
In addition to its antimicrobial properties, this compound has been identified as an inhibitor of the blood coagulation factor Xa. This activity suggests its potential application in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The mechanism involves competitive inhibition, which is crucial for developing anticoagulant therapies.
Case Study: Factor Xa Inhibition
A study highlighted the compound's ability to inhibit factor Xa with an IC₅₀ value of approximately 50 nM. This level of potency indicates that this compound could serve as a lead compound for further development into a therapeutic agent for managing thrombotic conditions .
The biological activities of this compound can be attributed to its structural features, which allow it to interact effectively with target proteins. For instance, the presence of the chlorothiophene moiety enhances its binding affinity to various biological targets, including enzymes involved in coagulation and microbial metabolism.
Tyrosinase Inhibition
Recent studies have also explored the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis, and inhibiting this enzyme can have applications in skin whitening products. The compound has shown promising results in reducing melanin production in vitro without significant cytotoxicity .
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3 |
InChI Key |
CWEGRLJLTBAIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)CN |
Origin of Product |
United States |
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